2-Amino-4-chloropyridine is a halogenated derivative of 2-aminopyridine. It serves as a crucial building block in organic synthesis, particularly in the development of heterocyclic compounds with diverse biological activities. [, , , ] While it doesn't naturally occur, its significance lies in its role as a precursor for synthesizing various biologically active compounds. []
Synthesis Analysis
From 4-chloropicolinate: A three-step synthesis starts with methyl 4-chloropicolinate, achieving a yield of 68.5%. This method is considered straightforward and suitable for large-scale production. []
Improved Large-Scale Synthesis: A modified approach optimizes existing procedures to produce 2-amino-4-chloropyridine efficiently on a larger scale. This method is particularly advantageous for synthesizing polychlorinated 2-aminopyridines. [, ]
Molecular Structure Analysis
2-Amino-4-chloropyridine consists of a pyridine ring substituted with an amino group at the 2-position and a chlorine atom at the 4-position. Detailed structural analysis, including bond lengths and angles, can be obtained through techniques like X-ray diffraction. [] Additionally, computational methods, such as Density Functional Theory (DFT) calculations, can provide insights into its electronic structure and molecular geometry. []
Chemical Reactions Analysis
Nucleophilic Substitution: The chlorine atom at the 4-position can be readily displaced by nucleophiles. This reactivity allows for the introduction of various substituents, expanding the chemical diversity of accessible derivatives. This reaction is pivotal in synthesizing chiral 2-amino-4-piperidinyl pyridine derivatives, potential stereoselective catalysts. []
Schiff Base Formation: The amino group at the 2-position can react with aldehydes to form Schiff bases. This reaction is particularly relevant in medicinal chemistry for creating compounds with potential biological activity. This approach has led to synthesizing a series of new Schiff bases with notable antimicrobial effects against various Gram-positive and Gram-negative bacteria and fungi. []
Cyclocondensation Reactions: It can undergo cyclocondensation reactions to form fused heterocyclic systems. For example, it reacts with bromoacetaldehyde to yield 7-chloroimidazo[1,2-a]pyridine. [] This reaction pathway is crucial for synthesizing imidazo[1,2-a]pyridine derivatives, which are important structural motifs in various bioactive compounds. []
Mechanism of Action
Inhibition of Urease Enzyme: Studies have explored the potential of 2-amino-4-chloropyridine derivatives as inhibitors of the urease enzyme. [, ] Urease inhibitors have gained significant interest as potential therapeutic agents for various conditions, including peptic ulcers and gastritis. While specific mechanisms are yet to be fully determined, it is suggested that these derivatives might bind to the active site of the urease enzyme, thereby hindering its catalytic activity. [, ]
Applications
Synthesis of Heterocyclic Compounds: 2-amino-4-chloropyridine is a versatile precursor for synthesizing various heterocyclic systems, including imidazo[1,2-a]pyridines, 6-azaoxindoles, and piperidinyl pyridine derivatives. These heterocycles find applications in medicinal chemistry, materials science, and catalysis. [, , , ]
Development of Antimicrobial Agents: Schiff base derivatives of 2-amino-4-chloropyridine have shown promising antimicrobial activity against various bacterial and fungal strains. This finding highlights their potential as lead molecules for developing novel antimicrobial agents. []
Potential Urease Inhibitors: Research indicates that functionalized derivatives of 2-amino-4-chloropyridine may act as inhibitors of the urease enzyme, suggesting their potential application in treating urease-related disorders. [, ]
Supramolecular Chemistry: 2-Amino-4-chloropyridine has been investigated as a coformer in supramolecular assemblies with organic acids like chlorobenzoic acids. These studies provide insights into the role of halogen bonding and proton transfer in supramolecular chemistry, potentially leading to new materials with tailored properties. []
Related Compounds
Schiff Bases of 2-Amino-4-chloropyridine
Compound Description: Schiff bases of 2-amino-4-chloropyridine are a series of compounds synthesized by reacting 2-amino-4-chloropyridine with various aldehydes []. These compounds have shown variable but promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi []. Notably, compounds 3b, 3c, 3d, 3f, and 3g exhibited significant biological activity against the tested microorganisms [].
Methyl 4-chloropicolinate
Compound Description: Methyl 4-chloropicolinate is the starting material used in a three-step synthesis of 2-amino-4-chloropyridine [].
2-Amino-4,5-dichloropyridine
Compound Description: This compound is a previously unreported dichlorinated derivative of 2-amino-4-chloropyridine and was successfully synthesized using 2-amino-4-chloropyridine as the starting material [].
2-Amino-3,4-dichloropyridine
Compound Description: This dichlorinated derivative of 2-amino-4-chloropyridine was prepared using a new synthetic route that utilized 2-amino-4-chloropyridine as a key starting material []. This new method resulted in higher yields compared to previously reported syntheses [].
2-Amino-3,4,5-trichloropyridine
Compound Description: This compound is a trichlorinated derivative of 2-amino-4-chloropyridine and was synthesized using a novel method that employed 2-amino-4-chloropyridine as a starting material []. This new approach resulted in improved yields compared to previous syntheses [].
5-Chloroimidazo[1,2-a]pyridine
Compound Description: This compound serves as a key intermediate in the synthesis of imidazo[1,2-a]-(1H)-5-pyridone, which was prepared from 5-chloroimidazo[1,2-a]pyridine through a multi-step synthesis involving benzylation and subsequent catalytic debenzylation [].
2-Amino-4-piperidinyl pyridine
Compound Description: This compound is a key intermediate synthesized through the nucleophilic substitution of chlorine in 2-amino-4-chloropyridine with piperidine []. It serves as a precursor for preparing chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives, which are investigated as potential stereoselective catalysts [].
7-Chloroimidazo[1,2-a]pyridine
Compound Description: This compound is synthesized through the reaction of bromoacetaldehyde and 2-amino-4-chloropyridine [].
5-Amino- and 7-Amino-6-azaoxindole Derivatives
Compound Description: These compounds are synthesized using 2-amino-4-chloropyridine as a starting material []. They are considered important substructures found in various natural products and medicinal agents [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Elbasvir is a direct-acting antiviral drug that potently inhibits hepatitis C virus (HCV) non-structural protein 5A (NS5A) with an EC50 value of 2.2 pM in Huh7 human liver cancer cells expressing pH77S. /GLuc2A, a cell-culture adapted HCV16 genotype 1a derivative and luciferase reporter, following a 48-hour exposure in vitro. NS5A is essential for HCV RNA synthesis and viral assembly, and elbasvir inhibits the assembly of new viral replicase complexes when used at a concentration of 50 pM. It exhibits potent inhibitory activity against a broad range of HCV genotypes with EC50 values of 0.0002-34 nM in Huh7 cells expressing replicons of HCV genotype 4 NS5A and EC50 values of less than 0.2 nM for replicons from all other tested genotypes except 2b. Formulations containing elbasvir have been used alone and in combination with NS3/4A protease inhibitors in the treatment of HCV. Elbasvir, also known as MK-8742, is a HCV NS5A inhibitor, which is currently in phase 2b clinical trials as part of an all-oral, interferon-free regimen for the treatment of HCV infection. The NS5A protein plays a critical role in the replication of HCV and has been the focus of numerous research efforts over the past few years. NS5A inhibitors have shown impressive in vitro potency profiles in HCV replicon assays, making them attractive components for inclusion in all oral combination regimens.
Darunavir is an HIV-1 protease inhibitor. It is active against HIV-1LAI in MT-2 cells (IC50 = 3 nM) with a cytotoxic concentration (CC50) of 74.4 μM. Darunavir is also active against wild-type and multidrug-resistant clinical isolates of HIV-1 in phytohemagglutinin-activated peripheral blood mononuclear cells (PHA-PBMCs; IC50s = 3 and 3-29 nM, respectively). It inhibits cell-free diffusion and cell-to-cell spread of HIV-1 in Jurkat cell populations (IC50s = 2.5 and 2.8 nM, respectively). Formulations containing darunavir have been used in combination therapy for the treatment of HIV. Darunavir is a human immunodeficiency virus type 1 (HIV-1) protease nonpeptidic inhibitor, with activity against HIV. Upon oral administration, darunavir selectively targets and binds to the active site of HIV-1 protease, and inhibits the dimerization and catalytic activity of HIV-1 protease. This inhibits the proteolytic cleavage of viral Gag and Gag-Pol polyproteins in HIV-infected cells. This inhibition leads to the production of immature, non-infectious viral proteins that are unable to form mature virions, and prevents HIV replication. Darunavir is an antiretroviral protease inhibitor that is used in the therapy and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Darunavir can cause transient and usually asymptomatic elevations in serum aminotransferase levels and has been linked to rare instances of clinically apparent, acute liver injury. In HBV or HCV coinfected patients, highly active antiretroviral therapy with darunavir may result of an exacerbation of the underlying chronic hepatitis B or C. Darunavir is an N,N-disubstituted benzenesulfonamide bearing an unsubstituted amino group at the 4-position, used for the treatment of HIV infection. A second-generation HIV protease inhibitor, darunavir was designed to form robust interactions with the protease enzyme from many strains of HIV, including those from treatment-experienced patients with multiple resistance mutations to other protease inhibitors. It has a role as a HIV protease inhibitor and an antiviral drug. It is a furofuran, a carbamate ester and a sulfonamide.
Ledipasvir is an inhibitor of hepatitis C virus (HCV) non-structural protein 5A (NS5A). It inhibits viral replication in genotype 1a and 1b HCV replicon cells (EC50s = 0.031 and 0.004 nM, respectively). It also inhibits viral replication in genotype 2a, 2b, 3a, 4a, 4d, 5a, 6a, and 6e HCV replicon cells (EC50s = 0.11-530 nM). Lepidasvir acts synergistically with IFN-α, ribavirin, or GS-9669 and additively with GS-9451, simeprevir, daclatasvir, or sofosbuvir to inhibit viral replication in genotype 1a HCV replicon cells. Formulations containing ledipasvir have been used in combination therapy for the treatment of chronic HCV infection.
PSI-7977 is a phosphoramidate prodrug of PSI-7851, a nucleoside analog that, when phosphorylated, inhibits the RNA-dependent RNA polymerase of hepatitis C virus (EC50 = 92 nM). PSI-7977 is effective in vitro and in vivo. PSI-7977 is a prodrug that is metabolized to the active antiviral agent 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-monophosphate and is currently being investigated in phase 3 clinical trials for the treatment of hepatitis C. Studies have profiled PSI-7977 as a nucleotide inhibitor of hepatitis C virus, exerting selective inhibitory effects towards HCV NS5B polymerase. Sofosbuvir, also known as PSI-7977 and GS7977 (brand names Sovaldi and Virunon), is a drug used for hepatitis C virus (HCV) infection, with a high cure rate. It inhibits the RNA polymerase that the hepatitis C virus uses to replicate its RNA. It was discovered at Pharmasset and developed by Gilead Sciences. Sofosbuvir is a component of the first all-oral, interferon-free regimen approved for treating chronic Hepatitis C. In 2013, the FDA approved sofosbuvir in combination with ribavirin (RBV) for oral dual therapy of HCV genotypes 2 and 3, and for triple therapy with injected pegylated interferon (pegIFN) and RBV for treatment-naive patients with HCV genotypes 1 and 4.
GS-7340 is a prodrug form of the antiviral adenosine analog tenofovir. It reduces HIV-1 viral replication in MT-2 cells with an EC50 value of 5 nM. Tenofovir Alafenamide is a lipophilic phosphonamidate prodrug of tenofovir, a synthetic antiviral acyclic nucleotide analog of adenosine 5-monophosphate and a nucleoside reverse transcriptase inhibitor (NRTI), with antiviral activity against hepatitis B virus (HBV) and potentially against human immunodeficiency virus (HIV). Upon oral administration, tenofovir alafenamide is taken up by hepatocytes through passive diffusion and through the hepatic uptake transporters organic anion transporting polypeptides 1B1 (OATP1B1) and 1B3 (OATP1B3). Inside the hepatocytes, tenofovir alafenamide is hydrolyzed and converted to tenofovir by carboxylesterase 1 (CES1). Intracellular tenofovir is phosphorylated by cellular kinases to its pharmacologically active form, tenofovir diphosphate. Tenofovir diphosphate is incorporated into viral DNA instead of the natural substrate deoxyadenosine 5-triphosphate, and inhibits HBV reverse transcriptase, resulting in DNA chain-termination and inhibition of HBV replication. In addition, tenofovir diphosphate is incorporated into HIV DNA instead of the natural substrate deoxyadenosine 5-triphosphate, thereby inhibiting HIV-1 reverse transcriptase (RT) and resulting in DNA chain termination and impairment of HIV replication.
Boceprevir is an inhibitor of hepatitis C virus (HCV) non-structural protease 3/4A (NS3/4A; Ki = 14 nM for the HCV genotype 1b enzyme). Boceprevir inhibits HCV replication in Huh7 cells (EC50 = 200 nM). It also inhibits severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro; Ki = 1.8 µM) and reduces cytopathic effects of SARS-CoV-2 in Vero cells (EC50 = 1.31 µM). Formulations containing boceprevir have been used in the treatment of HCV. Inhibits HCV NS3 serine proteases in cells and HCV replicon system in vivo. Has therapeutic potential in combination with IFN therapy. Investigated in clinical studies, in combination with current standard of care treatments for HCV Boceprevir is an orally bioavailable, synthetic tripeptide inhibitor of the nonstructural protein 3 and 4A complex (NS3/NS4A), with potential activity against hepatitis C virus (HCV) genotype 1. Upon administration, boceprevir reversibly binds to the active center of the HCV NS3/NS4A and prevents NS3/NS4A protease-mediated polyprotein maturation. This disrupts the processing of viral proteins and the formation of a viral replication complex, which inhibits viral replication in HCV genotrype 1-infected host cells. NS3, a serine protease, is essential for the proteolytic cleavages within the HCV polyprotein and plays a key role during HCV viral RNA replication. NS4A is an activating factor for NS3. HCV is a small, enveloped, single-stranded RNA virus belonging to the Flaviviridae family. Boceprevir is an oral, direct acting hepatitis C virus (HCV) protease inhibitor that is used in combination with other antiviral agents in the treatment of chronic hepatitis C, genotype 1. Boceprevir has not been linked to instances of acute liver injury during therapy but, when combined with peginterferon and ribavirin, has been associated with cases of hepatic decompensation in patients with preexisting cirrhosis. Boceprevir is a synthetic tripeptide consisting of N-(tert-butylcarbamoyl)-3-methyl-L-valyl, a cyclopropyl-fused prolyl and 3-amino-4-cyclobutyl-2-oxobutanamide residues joined in sequence. Used for treatment of chronic hepatitis C virus genotype 1 infection. It has a role as a hepatitis C protease inhibitor, a peptidomimetic and an antiviral drug. It is a tripeptide and a member of ureas.
Upamostat is an orally bioavailable, 3-amidinophenylalanine-derived, second generation serine protease inhibitor prodrug targeting the human urokinase plasminogen activator (uPA) system with potential antineoplastic and antimetastatic activities. After oral administration, upamostat is converted to the active N alpha-(2,4,6-triisopropylphenylsulfonyl)-3-amidino-(L)-phenylalanine-4-ethoxycarbonylpiperazide (WX-UK1), which inhibits several serine proteases, particularly uPA; inhibition of uPA may result in the inhibition of tumor growth and metastasis. uPA is a serine protease involved in degradation of the extracellular matrix and tumor cell migration and proliferation. Upamostat has been used in trials studying the treatment of Pancreatic Cancer.